molecular formula C16H21NO2 B2960423 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2320219-84-7

3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No. B2960423
CAS RN: 2320219-84-7
M. Wt: 259.349
InChI Key: LYIGZLCSBPQBTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzamide with a compound containing the 7-oxaspiro[3.5]nonan-1-yl group. The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group and the 7-oxaspiro[3.5]nonan-1-yl group. The benzamide group would contribute to the compound’s polarity and could participate in hydrogen bonding, while the 7-oxaspiro[3.5]nonan-1-yl group would contribute to the compound’s three-dimensional structure .


Chemical Reactions Analysis

As an amide, the compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The spirocyclic group could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase the compound’s solubility in polar solvents, while the spirocyclic group could influence the compound’s conformation and three-dimensional shape .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

properties

IUPAC Name

3-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12-3-2-4-13(11-12)15(18)17-14-5-6-16(14)7-9-19-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIGZLCSBPQBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

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